

D-Tyrosine-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: **D-Tyrosine-d4**

Cat. No.: **B8822956**

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An In-depth Technical Guide to D-Tyrosine-d4

For researchers, scientists, and professionals in drug development, **D-Tyrosine-d4** serves as a critical tool in a variety of analytical and biological studies. This deuterated analog of D-Tyrosine is primarily utilized as an internal standard for mass spectrometry-based quantification and has demonstrated intriguing biological activities, including the inhibition of melanin synthesis and bacterial biofilm formation. This guide provides a comprehensive overview of its properties, relevant experimental protocols, and associated biological pathways.

Core Properties of D-Tyrosine-d4

D-Tyrosine-d4 is a stable isotope-labeled form of D-Tyrosine where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[\[1\]](#)

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	944386-47-4	[2] [3]
Molecular Formula	C ₉ D ₄ H ₇ NO ₃	[2] [3]
Molecular Weight	185.21 g/mol	
Synonyms	(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4, (R)-Tyrosine-d4	
Unlabeled CAS Number	556-02-5	

Applications and Experimental Protocols

D-Tyrosine-d4 is instrumental in two primary research areas: as an internal standard for precise quantification and as a biologically active molecule in studies of tyrosinase and biofilm inhibition.

D-Tyrosine-d4 as an Internal Standard in LC-MS/MS Analysis

The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry for correcting variations in sample preparation and instrument response. **D-Tyrosine-d4**, being chemically identical to D-Tyrosine, co-elutes and ionizes similarly, but is distinguished by its mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of D-Tyrosine in Biological Samples

This protocol outlines a general procedure for the quantification of D-Tyrosine in a biological matrix (e.g., plasma, urine) using **D-Tyrosine-d4** as an internal standard.

- Sample Preparation:
 - Thaw biological samples on ice.
 - To 100 µL of the sample, add 10 µL of a known concentration of **D-Tyrosine-d4** solution (e.g., 1 µg/mL in methanol).

- Add 400 μ L of a protein precipitation solvent (e.g., acetonitrile or methanol) to remove proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Use a suitable C18 reverse-phase column.
 - Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
 - Use Multiple Reaction Monitoring (MRM) to detect the transitions for both D-Tyrosine and **D-Tyrosine-d4**.
 - Example MRM transitions:
 - D-Tyrosine: Precursor ion (m/z) \rightarrow Product ion (m/z)
 - **D-Tyrosine-d4**: Precursor ion (m/z) + 4 \rightarrow Product ion (m/z) + 4
- Data Analysis:
 - Calculate the peak area ratio of the analyte (D-Tyrosine) to the internal standard (**D-Tyrosine-d4**).

- Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of D-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS Quantification



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Caption: Workflow for quantitative analysis using **D-Tyrosine-d4** as an internal standard.

Inhibition of Tyrosinase Activity

D-Tyrosine has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity. Tyrosinase is a key enzyme in the melanin biosynthesis pathway. The following is a general protocol for an *in vitro* tyrosinase inhibition assay.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

- Reagent Preparation:
 - Phosphate Buffer: 50 mM, pH 6.8.
 - Mushroom Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.
 - Substrate Solution: Prepare a 2 mM solution of L-Tyrosine in phosphate buffer.
 - Test Compound (D-Tyrosine) and Positive Control (Kojic Acid): Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

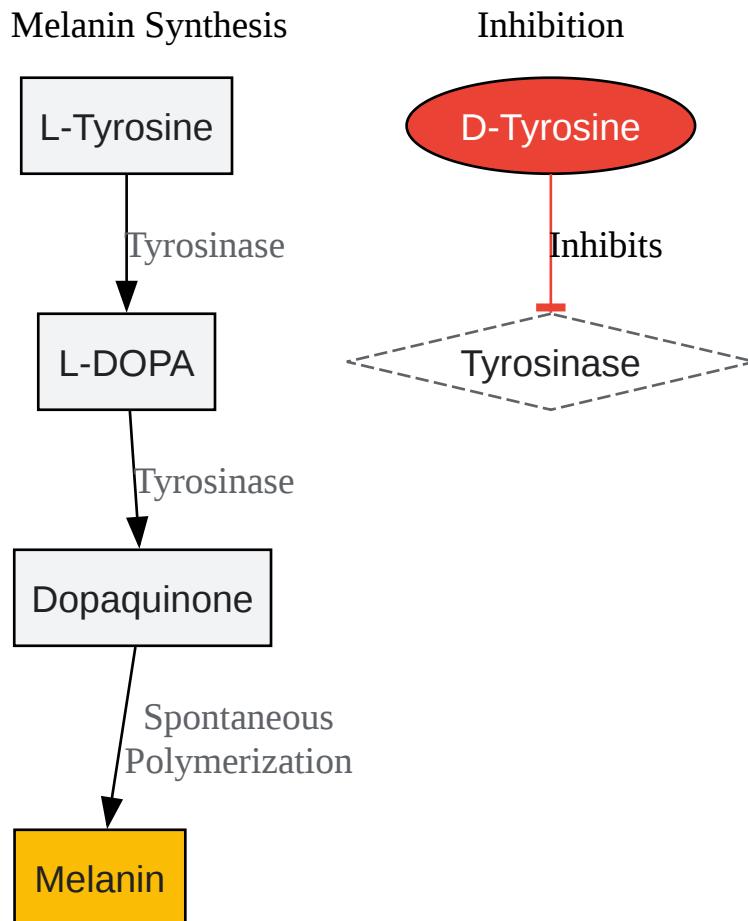
- Assay Procedure:

- In a 96-well microplate, add 20 μ L of the test compound at various concentrations.
- For the positive control, add 20 μ L of the Kojic Acid solution.
- For the negative control (enzyme activity without inhibitor), add 20 μ L of the buffer (with the same percentage of solvent as the test samples).
- Add 20 μ L of the L-Tyrosine substrate solution to each well.
- Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 20 μ L of the mushroom tyrosinase solution to each well.
- Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

- Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
- Determine the percentage of inhibition using the following formula: % Inhibition = $[(\text{Rate of Negative Control} - \text{Rate of Sample}) / \text{Rate of Negative Control}] * 100$
- Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Melanin Synthesis Pathway and Tyrosinase Inhibition

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Caption: D-Tyrosine inhibits the tyrosinase enzyme in the melanin synthesis pathway.

Inhibition of Bacterial Biofilm Formation

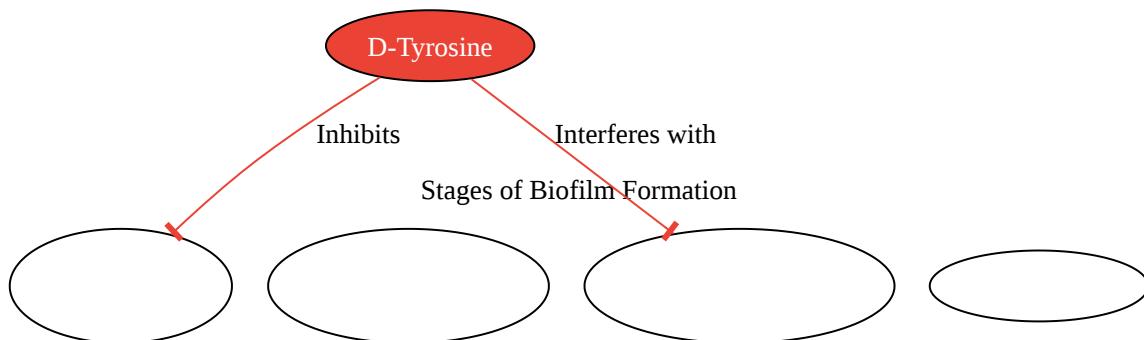
D-Tyrosine has been found to inhibit the formation of bacterial biofilms and can trigger their dispersal without necessarily suppressing bacterial growth. The mechanism is thought to involve interference with the production of the extracellular polymeric substance (EPS) matrix and the initial attachment of bacteria to surfaces.

Experimental Protocol: Biofilm Inhibition Assay

- Bacterial Culture Preparation:

- Grow a bacterial strain (e.g., *Pseudomonas aeruginosa* or *Staphylococcus aureus*) overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
- Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
- Assay Setup:
 - In a 96-well flat-bottom microplate, add 100 µL of the diluted bacterial culture to each well.
 - Add 100 µL of the medium containing various concentrations of D-Tyrosine.
 - Include a negative control (medium only) and a positive control (bacteria with no D-Tyrosine).
 - Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Quantification of Biofilm (Crystal Violet Staining):
 - Carefully remove the planktonic cells by gently aspirating the medium from each well.
 - Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
 - Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
 - Remove the methanol and allow the plate to air dry.
 - Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
 - Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
 - Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
 - Measure the absorbance at 595 nm using a microplate reader.
- Data Analysis:

- The absorbance reading is directly proportional to the amount of biofilm formed.
- Calculate the percentage of biofilm inhibition for each concentration of D-Tyrosine compared to the positive control.



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